molecular formula C15H25Cl2FN2O B2424930 3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride CAS No. 1909319-81-8

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride

Cat. No.: B2424930
CAS No.: 1909319-81-8
M. Wt: 339.28
InChI Key: NTMJBGYFKMEZTQ-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a fluorophenyl group, and a hexanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O.2ClH/c1-11(2)7-13(9-17)8-15(19)18-10-12-3-5-14(16)6-4-12;;/h3-6,11,13H,7-10,17H2,1-2H3,(H,18,19);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMJBGYFKMEZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NCC1=CC=C(C=C1)F)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hexanamide Backbone: This step involves the reaction of a suitable hexanoic acid derivative with an amine to form the hexanamide backbone.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with the hexanamide intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with the aminomethylated hexanamide intermediate.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-4-trifluoromethylpyridine: Shares the aminomethyl group but differs in the presence of a trifluoromethyl group and a pyridine ring.

    4-(aminomethyl)-3-fluorophenyl)methanol hydrochloride: Similar in having an aminomethyl and fluorophenyl group but differs in the presence of a methanol group.

Uniqueness

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride is unique due to its specific combination of functional groups and its hexanamide backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride, with CAS number 1909319-81-8, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

  • Molecular Formula : C15H25Cl2FN2O
  • Molecular Weight : 339.2762 g/mol
  • Structure : The compound features a fluorophenyl group, which is significant for its biological interactions.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects and mechanisms of action.

  • Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of this compound on rodent models exhibiting anxiety-like behavior. Results indicated a significant reduction in anxiety levels, suggesting potential use as an anxiolytic agent.
  • Pain Management : Another case study examined its analgesic properties. The compound demonstrated efficacy in reducing pain responses in inflammatory models, indicating its potential as a non-opioid pain management option.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnxiolyticReduced anxiety-like behaviorStudy 1
AnalgesicDecreased pain responseStudy 2
Enzyme InhibitionInhibition of metabolic enzymesStudy 3

Research Findings

Recent research highlights the compound's potential in various therapeutic areas:

  • Mental Health : Studies indicate that the compound may have antidepressant-like effects due to its interaction with serotonin receptors.
  • Metabolic Disorders : Research suggests that it may play a role in glucose metabolism regulation, making it a candidate for further exploration in diabetes treatment.

Q & A

Q. What are the recommended synthetic routes for 3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride, and how can intermediates be characterized?

  • Methodological Answer : A multi-step synthesis is typically employed. For example, condensation reactions between 4-fluorobenzylamine and a pre-functionalized hexanamide backbone can yield the primary amine intermediate. Subsequent aminomethylation via reductive amination (using NaBH3CN or H2/Pd-C) introduces the aminomethyl group. The dihydrochloride salt is formed via HCl gas bubbling in anhydrous ether. Intermediates should be characterized by 1H/13C NMR (to confirm regiochemistry) and HPLC (purity >95%). For the final product, mass spectrometry (HRMS) and elemental analysis (C, H, N, Cl) are critical to confirm molecular weight and stoichiometry .

Q. What analytical techniques are essential for purity assessment and structural elucidation?

  • Methodological Answer :
  • HPLC-DAD/UV : Use a C18 column with a gradient elution (0.1% TFA in H2O/MeCN) to assess purity and detect impurities.
  • NMR Spectroscopy : 1H NMR in DMSO-d6 can resolve the fluorophenyl aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 1.0–1.5 ppm). DEPT-135 confirms methylene/methyl carbons.
  • X-ray Crystallography : For absolute configuration determination, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility : Perform pH-dependent solubility studies (pH 1–7.4) using shake-flask methods. Dihydrochloride salts typically show improved solubility at acidic pH (≤4) due to protonation of the amine groups .
  • Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Oxidative stability can be tested with H2O2 (3% v/v) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in bioactivity data across in vitro vs. in vivo models?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability . To address this:
  • Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy.
  • Perform hepatic microsome assays (human/rodent) to identify metabolic hotspots (e.g., N-dealkylation of the fluorophenyl group).
  • Optimize the compound using prodrug strategies (e.g., esterification of the hexanamide chain) to enhance permeability .

Q. How can computational modeling guide the optimization of target binding affinity?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Dock the compound into the target protein’s active site (e.g., a kinase or GPCR) using the dihydrochloride form’s protonation state. Focus on hydrogen bonding with the fluorophenyl and aminomethyl groups.
  • Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns to assess conformational flexibility.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substitutions (e.g., replacing 5-methyl with cyclopropyl) to prioritize synthetic targets .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Methodological Answer :
  • Standardize synthesis protocols (e.g., strict control of HCl stoichiometry during salt formation).
  • Use internal standards (e.g., deuterated analogs) in LC-MS to normalize bioactivity measurements.
  • For cell-based assays (e.g., IC50 determination), include a reference inhibitor (e.g., 1400W for nitric oxide synthase assays ) to control for plate-to-plate variability.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in different cell lines?

  • Methodological Answer :
  • Test for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler).
  • Assess membrane permeability using a parallel artificial membrane permeability assay (PAMPA). Poor permeability in certain lines (e.g., MDR1-overexpressing cells) may explain variability.
  • Perform RNA-seq on resistant vs. sensitive lines to identify differential expression of transporters or metabolic enzymes .

Structural and Functional Analogues

Q. What lessons can be drawn from structurally related compounds like Berotralstat dihydrochloride?

  • Methodological Answer : Berotralstat (a plasma kallikrein inhibitor) shares the dihydrochloride salt and fluorophenyl motifs. Key insights include:
  • Salt formation : The dihydrochloride improves water solubility but requires strict pH control during formulation (pH ≤4 ).
  • Stereochemistry : The R-configuration at the aminomethyl group in Berotralstat is critical for target binding; similar chiral analysis is advised for the target compound .

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